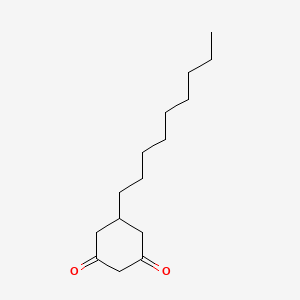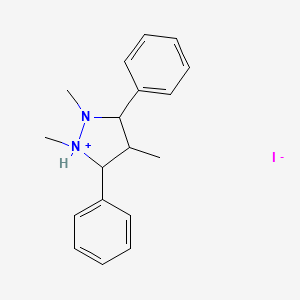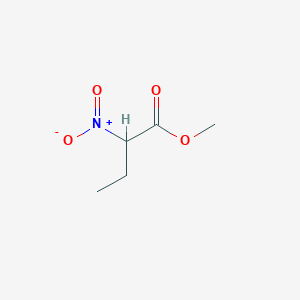![molecular formula C20H40N2 B14596611 3-[(Hexadecan-2-yl)(methyl)amino]propanenitrile CAS No. 60472-37-9](/img/structure/B14596611.png)
3-[(Hexadecan-2-yl)(methyl)amino]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Hexadecan-2-yl)(methyl)amino]propanenitrile is a chemical compound with the molecular formula C20H40N2 It is known for its unique structure, which includes a long hexadecanyl chain and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Hexadecan-2-yl)(methyl)amino]propanenitrile typically involves the reaction of hexadecan-2-ylamine with acrylonitrile in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. The general reaction scheme can be represented as follows:
[ \text{Hexadecan-2-ylamine} + \text{Acrylonitrile} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced catalysts and purification techniques ensures that the compound is produced at a large scale with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Hexadecan-2-yl)(methyl)amino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where the nitrile group or the hexadecanyl chain is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines.
Applications De Recherche Scientifique
3-[(Hexadecan-2-yl)(methyl)amino]propanenitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[(Hexadecan-2-yl)(methyl)amino]propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group and the hexadecanyl chain play crucial roles in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(Hexadecan-2-yl)(ethyl)amino]propanenitrile
- 3-[(Hexadecan-2-yl)(propyl)amino]propanenitrile
- 3-[(Hexadecan-2-yl)(butyl)amino]propanenitrile
Uniqueness
3-[(Hexadecan-2-yl)(methyl)amino]propanenitrile is unique due to its specific combination of a long hexadecanyl chain and a nitrile group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Propriétés
Numéro CAS |
60472-37-9 |
|---|---|
Formule moléculaire |
C20H40N2 |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
3-[hexadecan-2-yl(methyl)amino]propanenitrile |
InChI |
InChI=1S/C20H40N2/c1-4-5-6-7-8-9-10-11-12-13-14-15-17-20(2)22(3)19-16-18-21/h20H,4-17,19H2,1-3H3 |
Clé InChI |
KQFPMMATADSDDV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(C)N(C)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol](/img/structure/B14596538.png)
![2-[(Naphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596542.png)
![2-[Decyl(methyl)amino]ethan-1-ol](/img/structure/B14596563.png)

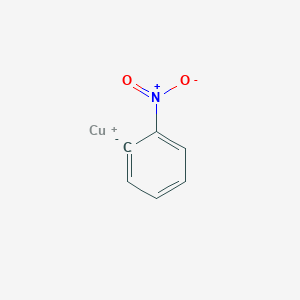

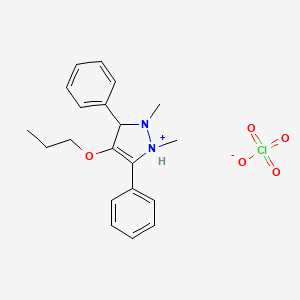


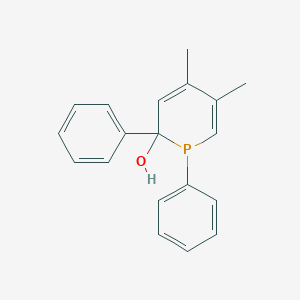
![3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole](/img/structure/B14596587.png)
